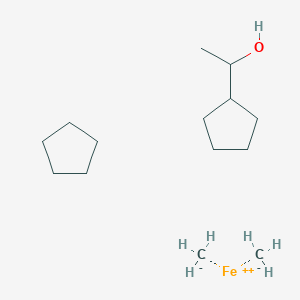
Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields of science and industry. It consists of a carbanide ion, a cyclopentane ring, 1-cyclopentylethanol, and an iron(2+) ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” involves multiple steps, each requiring specific conditions and reagents. One common method involves the reaction of cyclopentane with a suitable carbanide source under controlled conditions to form the carbanide-cyclopentane intermediate. This intermediate is then reacted with 1-cyclopentylethanol in the presence of an iron(2+) salt to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” exerts its effects involves interactions with molecular targets and pathways. The iron(2+) ion plays a crucial role in facilitating redox reactions and electron transfer processes. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler alcohol with a cyclopentane ring.
Cyclopentylamine: Contains an amine group instead of an alcohol.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
“Carbanide;cyclopentane;1-cyclopentylethanol;iron(2+)” is unique due to its combination of functional groups and the presence of an iron(2+) ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H30FeO |
|---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-cyclopentylethanol;iron(2+) |
InChI |
InChI=1S/C7H14O.C5H10.2CH3.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;;;/h6-8H,2-5H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
SLNZDPCNICXGES-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1)O.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















